Ethylene glycol monoisobutyl ether

Glycol Ethers Solvent Selection Formulation Science

Researchers formulating fast-drying coatings often face unpredictable drying times when substituting glycol ethers. Ethylene glycol monoisobutyl ether (iC4E1, CAS 4439-24-1) solves this with an 11°C lower boiling point (160°C vs. 171°C) than its linear n-butyl analog, enabling faster evaporation and increased production line speeds. • 11°C lower BP vs. n-C4E1 for accelerated drying in inks and coatings • Significantly reduced water solubility (75.46 g/L) for superior degreasing and flux removal • Branched isobutyl structure provides distinct VLE behavior for specialized solvent systems Supplied as a colorless liquid, ≥98.0% (GC), with documented physicochemical properties. Immediate global shipping available for qualified B2B purchasers.

Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
CAS No. 4439-24-1
Cat. No. B1582174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene glycol monoisobutyl ether
CAS4439-24-1
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCC(C)COCCO
InChIInChI=1S/C6H14O2/c1-6(2)5-8-4-3-7/h6-7H,3-5H2,1-2H3
InChIKeyHHAPGMVKBLELOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylene Glycol Monoisobutyl Ether (CAS 4439-24-1): Key Properties and Comparator Context for Industrial Solvent Selection


Ethylene glycol monoisobutyl ether (iC4E1, CAS 4439-24-1) is a glycol ether solvent of the ethylene glycol monoalkyl ether class, with a branched isobutyl alkyl chain (C6H14O2, MW 118.17 g/mol) [1]. It is a colorless liquid with a boiling point of 160°C, density of 0.89 g/cm³, and flash point of 57°C . As a nonionic surfactant and solvent, it exhibits amphiphilic properties due to the presence of both hydrophilic (hydroxyl) and hydrophobic (isobutyl) moieties within the same molecule [2]. Its primary comparators within the ethylene glycol monoalkyl ether series include ethylene glycol monobutyl ether (n-C4E1, CAS 111-76-2), ethylene glycol monoisopropyl ether (iC3E1), ethylene glycol monoethyl ether (C2E1), and diethylene glycol monobutyl ether (n-C4E2).

Why Ethylene Glycol Monoisobutyl Ether Cannot Be Freely Substituted: Structural Branching Drives Divergent Performance


The branched isobutyl group in ethylene glycol monoisobutyl ether introduces steric effects that fundamentally alter its physicochemical behavior compared to linear-chain analogs like ethylene glycol monobutyl ether . This structural difference manifests in measurable deviations across multiple performance-critical parameters, including boiling point, water solubility, partition coefficient (LogP), vapor-liquid equilibrium behavior, and acute toxicity [1]. In industrial formulations—particularly those involving precise volatility control, phase separation, or toxicological risk management—simple substitution with a linear analog can lead to unpredictable outcomes, including altered drying times, phase instability, or unexpected toxicological profiles. The following quantitative evidence establishes the specific, verifiable differentiation that justifies targeted selection of ethylene glycol monoisobutyl ether over its closest comparators.

Quantitative Differentiation Evidence: Ethylene Glycol Monoisobutyl Ether vs. Closest Analogs


Reduced Water Solubility and Increased Hydrophobicity vs. n-Butyl Analog

Ethylene glycol monoisobutyl ether exhibits substantially lower water solubility and a slightly higher octanol-water partition coefficient (LogP) compared to its linear n-butyl analog. This difference is a direct consequence of the branched isobutyl structure, which reduces the molecule's overall hydrophilicity relative to the unbranched n-butyl chain .

Glycol Ethers Solvent Selection Formulation Science

Lower Boiling Point and Higher Volatility vs. n-Butyl Analog

The branched isobutyl group results in a boiling point approximately 11°C lower than that of the linear n-butyl analog. This lower boiling point translates to higher volatility and faster evaporation rates, which can be advantageous in applications where rapid drying or minimal residual solvent is desired [1].

Solvent Evaporation Coatings Drying Time

Divergent Vapor-Liquid Equilibrium Behavior vs. Branched iC3E1 Analog

In binary mixtures with cyclohexane, ethylene glycol monoisobutyl ether (iC4E1) exhibits measurably different vapor-liquid equilibrium (VLE) behavior compared to its shorter-chain branched analog, ethylene glycol monoisopropyl ether (iC3E1). The iC4E1 system shows distinct deviations from Raoult's law, directly attributable to the increased hydrophobicity and steric bulk of the isobutyl group [1].

Phase Equilibria Process Engineering Separation Science

Higher Acute Oral Toxicity vs. n-Butyl Analog

Ethylene glycol monoisobutyl ether exhibits significantly higher acute oral toxicity in rats compared to its linear n-butyl analog. This difference is critical for risk assessment, occupational exposure limits, and regulatory compliance in industrial settings [1][2].

Toxicology Safety Industrial Hygiene

Distinct Wetting Transition Behavior in Aqueous Systems vs. n-Butyl Analog

In binary water + ethylene glycol monoisobutyl ether mixtures, the iC4E1-rich phase exhibits a temperature- and pressure-dependent sequence of wetting transitions (nonwetting → partial wetting → complete wetting) at the aqueous phase surface. While similar wetting behavior has been observed for the n-butyl analog, the specific transition temperatures and pressures differ, reflecting the altered amphiphilicity induced by chain branching [1].

Interfacial Phenomena Surface Chemistry Colloid Science

Targeted Application Scenarios for Ethylene Glycol Monoisobutyl Ether Based on Quantified Differentiation


Fast-Drying Coatings and Inks Requiring Accelerated Evaporation Rates

The 11°C lower boiling point (160°C vs. 171°C) of ethylene glycol monoisobutyl ether relative to its linear n-butyl analog provides a measurable advantage in fast-drying paint, ink, and coating formulations . This property enables reduced drying times and increased production line speeds in industrial coating operations. Formulators seeking to replace slower-evaporating solvents without sacrificing solvency power should consider this compound as a targeted alternative. However, the lower boiling point also correlates with a lower flash point (57°C vs. 68°C), necessitating appropriate flammability controls.

Cleaning Formulations Requiring Controlled Hydrophobicity and Phase Separation

The dramatically reduced water solubility (75.46 g/L at 25°C vs. 900 g/L at 20°C for n-C4E1) and slightly higher LogP (0.75 vs. 0.80) position ethylene glycol monoisobutyl ether as a solvent for cleaning applications where reduced water affinity is desirable . This property is particularly valuable in degreasing formulations for metal surfaces [1] and in the removal of soldering flux residues from printed circuit boards [2], where controlled phase behavior enhances soil lift-off and prevents re-deposition.

Surfactant and Co-Surfactant Applications Leveraging Distinct Wetting and Phase Behavior

The documented temperature- and pressure-dependent wetting transitions in aqueous iC4E1 systems [3] provide a scientific basis for selecting this compound in surfactant formulations where specific interfacial behavior is required. Applications include the development of temperature-responsive emulsions, microemulsions for enhanced oil recovery, and specialized cleaning systems. The distinct VLE behavior in hydrocarbon mixtures [4] further supports its use in processes involving mixed solvent systems, such as extractive distillation and liquid-liquid extraction.

Specialty Solvent Applications Where Higher Toxicity Is Acceptable Under Controlled Conditions

The significantly higher acute oral toxicity of ethylene glycol monoisobutyl ether (rat oral LD50 400 mg/kg vs. 1400–1480 mg/kg for n-C4E1) [5] is a critical selection criterion for applications where this property is either managed through rigorous engineering controls or leveraged for specific efficacy (e.g., in certain biocidal or preservative formulations). Procurement decisions must account for the increased safety infrastructure and regulatory compliance costs associated with handling a compound of higher acute toxicity.

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